molecular formula C10H12ClNO2 B2503456 Methyl 3-(4-chloroanilino)propanoate CAS No. 21911-88-6

Methyl 3-(4-chloroanilino)propanoate

Cat. No.: B2503456
CAS No.: 21911-88-6
M. Wt: 213.66
InChI Key: HOYJDYNGHUMQFU-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloroanilino)propanoate is an organic compound featuring a propanoate ester backbone substituted with a 4-chloroaniline group.

Properties

IUPAC Name

methyl 3-(4-chloroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYJDYNGHUMQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-chloroanilino)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with methyl acrylate under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloroanilino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(4-chloroanilino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloroanilino)propanoate involves its interaction with specific molecular targets and pathways. The chloroaniline group can interact with enzymes and receptors, leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate (CAS 251097-67-3)

  • Structure: Incorporates a sulfonamide group instead of a direct anilino linkage.
  • Molecular Weight : 277.72 g/mol, higher than the target compound due to the sulfonyl group.

Ethyl 3-amino-3-imino-2-(4-chlorophenylhydrazono)propanoate (3c)

  • Structure: Features hydrazono and imino groups, increasing nitrogen content.
  • Synthetic Yield : 93.3%, indicating efficient synthesis compared to analogs with complex substituents.
  • Reactivity: The hydrazono group may confer redox activity or metal-chelating properties absent in the target compound .

Substituent Complexity and Molecular Weight

Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate (CAS 439094-79-8)

  • Molecular Weight: 409.3 g/mol, significantly higher due to the 4-isopropylphenyl and dichloroanilino groups.

3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone (CAS 301352-71-6)

  • Structure: Replaces the ester with a propanone backbone and dual chlorophenyl groups.
  • Molecular Weight : 398.32 g/mol, with increased hydrophobicity due to ethyl and chlorophenyl substituents.
  • Applications : Likely optimized for hydrophobic interactions in medicinal or agrochemical contexts .

Crystallographic and Hydrogen-Bonding Comparisons

Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

  • Crystal Structure : Dihedral angles of 65.71° and 44.42° between aromatic rings influence molecular packing.
  • Hydrogen Bonding : C–H···O interactions stabilize the crystal lattice, a feature critical for solid-state stability but less relevant in solution-phase applications .

3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one methanol solvate

  • Structural Motif: Quinazolinone core with a 4-chloroanilino substituent.
  • Crystallographic Data: Disorder in solvent molecules (methanol) highlights challenges in achieving high-purity crystalline forms compared to simpler esters .

Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Methyl 3-(4-chloroanilino)propanoate* ~225–250 (estimated) Ester, 4-chloroanilino Moderate in polar solvents
Methyl 2-([(4-CP)sulfonyl]amino)propanoate 277.72 Sulfonamide, ester Higher aqueous solubility
Ethyl 3-amino-3-imino-2-(4-CP-hydrazono) 268.7 Hydrazono, imino Low due to aromaticity

*Estimated based on analogs like .

Biological Activity

Methyl 3-(4-chloroanilino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, and includes relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}ClN\O\
  • Molecular Weight : 213.64 g/mol

The compound features a chloroaniline moiety that is known to interact with various biological targets, influencing its pharmacological properties. The presence of the chloro group enhances the compound's reactivity and biological interactions compared to similar compounds without chlorine substituents.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : The compound has shown effectiveness in reducing the viability of cancer cell lines.
  • Modulation of signaling pathways : It may affect pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway.

A study highlighted that derivatives of this compound could be optimized for enhanced anticancer activity by modifying functional groups to improve their interaction with cancer cell targets .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloroaniline group can participate in hydrogen bonding and π-π stacking interactions with various proteins and enzymes, leading to altered biological responses.

Key Mechanisms Include:

  • Enzyme Inhibition : Interaction with enzymes involved in DNA replication or repair.
  • Receptor Modulation : Binding to cellular receptors that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-(4-bromoanilino)propanoateC10_{10}H10_{10}BrN\OSimilar structure but with bromine; different reactivity
Methyl 3-(4-fluoroanilino)propanoateC10_{10}H10_{10}F\N\OContains fluorine; potential for varied biological activity
Methyl 3-(4-methoxyanilino)propanoateC11_{11}H13_{13}NO\Features a methoxy group; differing electronic properties

The presence of chlorine in this compound provides distinct electronic properties that enhance its biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of this compound:

  • Study on Anticancer Activity : A research group reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating a dose-dependent response .
  • Antimicrobial Efficacy Study : Another study evaluated its effects against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations, which supports its potential application in treating infections.

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